3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione
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Overview
Description
3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione is a heterocyclic compound that features a unique structure combining oxygen, sulfur, and carbon atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione can be achieved through several methods, including:
Cycloaddition Reactions: One of the primary methods involves the Diels-Alder reaction between nitroso compounds and conjugated dienes.
Tandem Reactions: These reactions involve multiple steps occurring in a single reaction vessel, leading to the formation of the desired heterocycle.
Ring-Closing Metathesis: This method involves the formation of the six-membered ring through the reaction of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized conditions to ensure high yields and purity. The use of solid-phase synthesis has also been explored to afford mixtures of stereo- and regioisomers .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can undergo substitution reactions at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex compounds of biological importance.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar ring structure but lack the sulfur atom present in 3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione.
Tetrahydro-1,2-oxazines: These compounds result from the reduction of this compound and have different reactivity and applications.
Uniqueness
The presence of the sulfur atom in this compound imparts unique chemical properties, making it distinct from other similar compounds. This uniqueness allows for specific applications in various fields, including medicinal chemistry and industrial synthesis.
Properties
CAS No. |
5809-61-0 |
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Molecular Formula |
C4H6O3S |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
3,6-dihydrooxathiine 2,2-dioxide |
InChI |
InChI=1S/C4H6O3S/c5-8(6)4-2-1-3-7-8/h1-2H,3-4H2 |
InChI Key |
GACHDGIRDQPROE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCS(=O)(=O)O1 |
Origin of Product |
United States |
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